5,5'-Dibromo-BAPTA (CAS: 111248-72-7) is a highly specialized, intermediate-affinity calcium chelator and a critical synthetic building block in the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) family. Unlike the parent BAPTA molecule, which binds calcium with very high affinity, the electron-withdrawing bromine substituents at the 5,5' positions significantly decrease the basicity of the aniline nitrogens, resulting in a functionally distinct dissociation constant ($K_d$) in the low micromolar range [1]. Available in both membrane-impermeant (salt) and membrane-permeant (AM ester) forms, it is primarily procured by researchers needing to buffer physiological calcium transients without completely stripping resting intracellular calcium. Furthermore, the aryl bromide moieties make it an indispensable precursor for chemical manufacturers utilizing transition-metal-catalyzed cross-coupling (e.g., Suzuki or Sonogashira) to synthesize custom conjugated fluorescent calcium indicators [2].
Substituting 5,5'-Dibromo-BAPTA with generic BAPTA or traditional chelators like EGTA fundamentally compromises both biological assays and downstream chemical synthesis. In cellular models, generic BAPTA ($K_d$ ~ 110-160 nM) aggressively chelates virtually all free intracellular calcium, creating an artificial zero-calcium state that abolishes natural physiological gradients and oscillations [1]. 5,5'-Dibromo-BAPTA, with its ~15-fold lower affinity, allows for the buffering of large calcium spikes while maintaining basal resting levels. From a manufacturing perspective, substituting with BAPTA or 5,5'-Difluoro-BAPTA halts custom sensor development; these analogs lack the reactive C-Br bonds required for palladium-catalyzed cross-coupling, rendering them inert for the modular synthesis of advanced fluorophores[2].
The primary procurement driver for 5,5'-Dibromo-BAPTA is its precisely tuned calcium dissociation constant. Quantitative analyses demonstrate that 5,5'-Dibromo-BAPTA exhibits a $K_d$ of approximately 1.5 to 1.6 $\mu M$ for $Ca^{2+}$, compared to the parent BAPTA compound which has a $K_d$ of 110 to 160 nM [1]. This ~10 to 15-fold reduction in affinity is critical for experiments where researchers must buffer calcium at physiological resting levels rather than completely depleting it.
| Evidence Dimension | Calcium Dissociation Constant ($K_d$) |
| Target Compound Data | 1.5 - 1.6 $\mu M$ |
| Comparator Or Baseline | BAPTA (110 - 160 nM) |
| Quantified Difference | ~10 to 15-fold lower calcium affinity |
| Conditions | In vitro calcium calibration buffers, absence of $Mg^{2+}$ |
Procuring this specific derivative allows researchers to clamp calcium at micromolar concentrations, preserving basal cellular functions that are destroyed by high-affinity chelators.
For chemical manufacturers, 5,5'-Dibromo-BAPTA serves as an essential precursor due to its reactive 5,5'-dibromo substitutions. Unlike BAPTA or 5,5'-Difluoro-BAPTA, which possess inert aromatic rings or unreactive C-F bonds under standard conditions, the C-Br bonds in 5,5'-Dibromo-BAPTA readily undergo palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions [1]. This enables the direct attachment of extended conjugated systems or fluorophores to the BAPTA core.
| Evidence Dimension | Reactivity in Pd-Catalyzed Cross-Coupling |
| Target Compound Data | Highly reactive (Aryl bromide handles) |
| Comparator Or Baseline | BAPTA / 5,5'-Difluoro-BAPTA (Inert to standard coupling) |
| Quantified Difference | Enables high-yield standard Suzuki/Sonogashira functionalization vs. 0% for unhalogenated/fluorinated analogs |
| Conditions | Standard transition-metal catalyzed cross-coupling conditions |
Chemical suppliers and sensor developers must procure the dibromo variant to successfully synthesize custom, extended-wavelength fluorescent calcium indicators.
5,5'-Dibromo-BAPTA is uniquely valuable as an experimental control for studying the off-target effects of calcium indicators. Research shows that despite its high $K_d$ (1.6 $\mu M$) rendering its calcium chelation negligible under resting physiological conditions, 5,5'-Dibromo-BAPTA potently suppresses Na,K-ATPase activity with a potency comparable to high-affinity BAPTA [1]. This proves that the enzyme inhibition is a direct chemical effect of the BAPTA backbone, not a secondary consequence of calcium depletion.
| Evidence Dimension | Na,K-ATPase Activity Suppression |
| Target Compound Data | Potent suppression (comparable to BAPTA) despite negligible resting Ca2+ chelation |
| Comparator Or Baseline | BAPTA (Potent suppression, high Ca2+ chelation) |
| Quantified Difference | Equivalent ATPase inhibition but with ~15-fold lower calcium affinity |
| Conditions | Cultured mouse astrocytes, 100 $\mu M$ chelator concentration in zero $Ca^{2+}$ assay buffer |
Buyers investigating cellular energy metabolism or ATPase function must procure 5,5'-Dibromo-BAPTA to accurately decouple direct drug toxicity from calcium-dependent pathways.
Because of its reactive aryl bromide handles, 5,5'-Dibromo-BAPTA is the premier starting material for chemical manufacturers developing novel calcium sensors. It is directly utilized in palladium-catalyzed cross-coupling reactions to attach extended fluorophores, a process impossible with generic BAPTA [1].
Using the AM ester form, researchers can load 5,5'-Dibromo-BAPTA into live cells to buffer large, transient calcium spikes without completely stripping the cell of basal calcium. Its intermediate $K_d$ (~1.6 $\mu M$) ensures that resting physiological gradients remain intact, unlike when using high-affinity BAPTA[2].
Due to its ability to potently inhibit Na,K-ATPase independently of its calcium-chelating strength, 5,5'-Dibromo-BAPTA is procured as a critical control compound. It allows toxicologists and cell biologists to separate the direct chemical toxicity of the BAPTA backbone from effects caused by calcium depletion [2].
The tetrapotassium salt form of 5,5'-Dibromo-BAPTA is used to prepare highly accurate extracellular calibration buffers in the 1 to 5 $\mu M$ free $Ca^{2+}$ range. This is essential for standardizing the fluorescence response of newly synthesized, low-affinity calcium dyes [1].